

An In-depth Technical Guide to Sodium 2,4-Dichlorophenoxyacetate

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Compound of Interest

Sodium 2,4-dichlorobenzene-1sulfinate

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A Note on Nomenclature: This review focuses on sodium 2,4-dichlorophenoxyacetate, the sodium salt of the widely used herbicide 2,4-D. A literature search for "sodium 2,4-dichlorobenzene-1-sulfinate" did not yield significant results, suggesting it is a compound with limited public documentation. Given the similarity in naming and the extensive body of research on sodium 2,4-dichlorophenoxyacetate, this guide will detail its synthesis, properties, and biological activities.

Sodium 2,4-dichlorophenoxyacetate is an organic compound that is the sodium salt of 2,4-dichlorophenoxyacetic acid (2,4-D). It is a systemic herbicide used to control broadleaf weeds in a variety of agricultural and domestic settings.[1] As a synthetic auxin, it mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of sodium 2,4-dichlorophenoxyacetate is presented below.



Property	Value	Reference
Chemical Formula	C ₈ H ₅ Cl ₂ NaO ₃	[4]
Molecular Weight	243.02 g/mol	[4]
Appearance	Crystalline solid	[5]
Melting Point	215 °C (decomposes)	[4][5]
Solubility in Water	Soluble	[5]
Density	1.563 g/cm³ at 20 °C	[4]

Synthesis of Sodium 2,4-Dichlorophenoxyacetate

The synthesis of sodium 2,4-dichlorophenoxyacetate is typically achieved by reacting 2,4-dichlorophenoxyacetic acid with a sodium base, such as sodium hydroxide. The precursor, 2,4-dichlorophenoxyacetic acid, can be synthesized through various methods. A common industrial method involves the reaction of 2,4-dichlorophenol with chloroacetic acid.[6]

Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid

This protocol is based on a method described in a patent for the preparation of 2,4-dichlorophenoxyacetic acid.[7]

Materials:

- Chloroacetic acid
- Sodium hydroxide solution
- Phenol
- Sodium bicarbonate
- Hydrochloric acid
- Acetic acid



- Water
- Iron phthalocyanine (catalyst)
- Chlorine gas
- Ice-water bath

Procedure:

- Preparation of Phenoxyacetic Acid:
 - Add chloroacetic acid to a sodium hydroxide solution and stir for 15-20 minutes.
 - Add phenol to the mixture and adjust the pH to 11 with sodium bicarbonate.
 - Heat the reaction mixture at 100°C for 40 minutes.
 - Cool the mixture and add hydrochloric acid to adjust the pH to 4.
 - Cool the solution in an ice-water bath to precipitate the solid phenoxyacetic acid.
 - Wash the obtained solid with water and dry.
- Chlorination of Phenoxyacetic Acid:
 - Add the prepared phenoxyacetic acid to a mixed solution of acetic acid and water.
 - Add iron phthalocyanine (0.1% molar amount of phenoxyacetic acid) as a catalyst and stir the mixture.
 - Introduce chlorine gas into the reaction mixture to carry out the chlorination reaction.
 - Continue the reaction for 35-50 minutes until the chlorination is complete.
 - Cool the reaction product and filter to obtain the solid 2,4-dichlorophenoxyacetic acid.
 - Dry the final product.





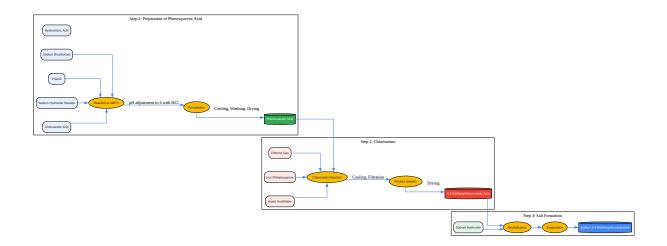


Synthesis of Sodium 2,4-Dichlorophenoxyacetate:

The resulting 2,4-dichlorophenoxyacetic acid can be converted to its sodium salt by reacting it with a stoichiometric amount of sodium hydroxide in an aqueous solution, followed by evaporation of the water.

Synthesis Workflow Diagram





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Caption: A workflow diagram illustrating the synthesis of sodium 2,4-dichlorophenoxyacetate.



Quantitative Data

The following tables summarize quantitative data related to the synthesis and toxicity of 2,4-dichlorophenoxyacetic acid and its sodium salt.

Table 1: Synthesis Yields and Purity

Product	Yield	Purity	Free Phenol Content	Reference
2,4- Dichlorophenoxy acetic Acid	97.0%	99.0%	55 ppm	[8]
2,4- Dichlorophenoxy acetic Acid	98.0%	98.1%	100 ppm	[8]
2,4- Dichlorophenoxy acetic Acid from amine salt acidification	93.84-99.98%	-	-	[9][10]

Table 2: Acute Toxicity Data



Compound/For m	Test Animal	Route of Administration	LD50 Value	Reference
2,4-D Acid	Rat	Oral	639 mg/kg	[1][11]
2,4-D Acid	Mouse	Oral	138 mg/kg	[11]
2,4-D Acid	Rabbit	Dermal	>2000 mg/kg	[12]
2,4-D Isobutyl Ester	Female Rat	Oral	553 mg/kg	[12]
2,4-D Dimethylamine Salt	Male Rat	Oral	1090 mg/kg	[12]

Spectroscopic Data

The structural characterization of 2,4-dichlorophenoxyacetic acid and its sodium salt is confirmed by various spectroscopic methods.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 2,4-dichlorophenoxyacetic acid provides information about the different types of protons and their chemical environments in the molecule.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.[13]
- IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the carboxylic acid and the aromatic ring.[13]
- Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.[14]

Biological Activity and Mechanism of Action

Sodium 2,4-dichlorophenoxyacetate acts as a synthetic auxin, a class of plant growth regulators.[1] Its herbicidal activity stems from its ability to mimic natural auxin, leading to



uncontrolled and unsustainable growth in susceptible broadleaf plants.[1][2]

Signaling Pathway

The molecular mechanism of action involves the perception of the synthetic auxin by specific receptors, which triggers a signaling cascade leading to changes in gene expression and ultimately, cell death.

- Perception: 2,4-D binds to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[2][3]
- Signal Transduction: This binding promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressors.
- Ubiquitination and Degradation: The Aux/IAA proteins are then ubiquitinated and subsequently degraded by the 26S proteasome.
- Gene Expression: The degradation of Aux/IAA repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the expression of auxin-responsive genes.
- Physiological Effects: The altered gene expression leads to a cascade of physiological effects, including increased ethylene production, generation of reactive oxygen species (ROS), and ultimately, senescence and cell death.[3][15]

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Caption: A general workflow for in vitro toxicity testing of chemical compounds.

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